Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

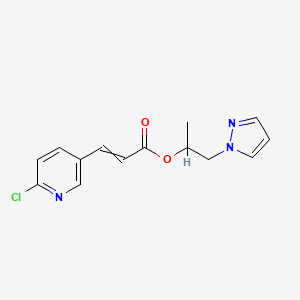

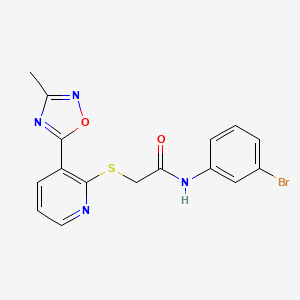

Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate, also known as DBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBH is a hydrazine derivative that has been found to possess various biological properties, including anti-inflammatory, analgesic, and anti-cancer effects.

Applications De Recherche Scientifique

Asymmetric Hydroformylation

One application is seen in the field of asymmetric hydroformylation, where unsaturated esters are transformed into regio- and enantioselectively hydroformylated products. For example, Dimethyl 2-(formylmethyl)butanedioate has been synthesized regioselectively with high enantiomeric excess using a homogeneous catalytic process involving a specific platinum catalyst. This process indicates the potential for creating optically active esters from unsaturated compounds, which is crucial in the synthesis of pharmaceuticals and fine chemicals (Kollár, Consiglio, & Pino, 1987).

Synthesis of Long-Chain Monomers and Polycondensates

Another application involves the synthesis of long-chain linear monomers and polycondensates from unsaturated fatty acid esters. Through isomerizing alkoxycarbonylation, dimethyl 1,19-nonadecanedioate and diethyl 1,23-tricosanedioate have been produced with high purity. These compounds serve as precursors for high-melting-point polyesters and other polymers, highlighting the relevance of such chemical transformations in material science and engineering (Stempfle, Quinzler, Heckler, & Mecking, 2011).

Novel Synthesis of Fused Cyclopentenes

The reactivity of similar dihydrazinylidene derivatives has been explored in the synthesis of fused cyclopentenes. The tandem conjugate addition-[3 + 2]-anionic cyclization route demonstrates the compound's utility in constructing complex bicyclic structures, which are valuable in the development of new organic molecules with potential biological activity (Padwa, Murphree, Ni, & Watterson, 1996).

Propriétés

IUPAC Name |

dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c1-18-12(16)11(13(17)19-2)15-14-8-3-4-9-10(7-8)21-6-5-20-9/h3-4,7,14H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOPUEKFBCJPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NNC1=CC2=C(C=C1)OCCO2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739351.png)

![6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739352.png)

![N-(4-ethoxyphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2739353.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2739357.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2739359.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2739364.png)

![N-(3,5-dimethylphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2739368.png)